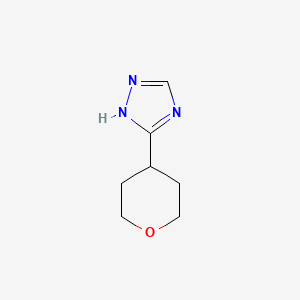

3-(oxan-4-yl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles, including 3-(oxan-4-yl)-1H-1,2,4-triazole, are a significant class of heterocyclic compounds that serve as a core scaffold for various biological applications. They are known for their wide range of biological activities and are often used as amide bond isosteres to enhance the pharmacokinetic properties of receptor ligands. The triazole ring can also mimic different functional groups, making it a versatile bioisostere in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives, such as this compound, involves various strategies that aim to introduce substituents at different positions on the triazole ring to achieve desired properties. For instance, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been highlighted for its biological significance, with methods being developed to optimize yields and purity . The introduction of N-oxide into triazole compounds has been reported to improve energetic properties, suggesting a pathway for synthesizing novel energetic 1,2,4-triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by strong intermolecular interactions, as evidenced by X-ray crystallographic measurements. These interactions contribute to the stability and reactivity of the compounds. Computational methods, such as density functional theory (DFT), have been used to calculate the molecular geometry, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions that are essential for their functionalization and application in different fields. For example, the participation of triazole intermediates in biaryl coupling reactions has been demonstrated, which is crucial for the synthesis of complex natural products like diazonamide A . The reactivity of triazole derivatives with other heterocyclic rings, such as oxadiazoles, has also been explored to create compounds with enhanced energetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include thermal stability, sensitivity to impact and friction, and detonation performance. For instance, energetic triazole derivatives have been characterized by their moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT . The introduction of N-oxide groups has been shown to result in highly positive heats of formation and superior energetic performance .

Applications De Recherche Scientifique

Supramolecular and Coordination Chemistry

Research on 1,2,3-triazoles, including derivatives like 3-(oxan-4-yl)-1H-1,2,4-triazole, has significantly advanced due to their unique combination of facile accessibility and diverse supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry, such as anion recognition, catalysis, and photochemistry, going far beyond the original scope of click chemistry. The nitrogen-rich triazole allows complexation of anions through hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and the formation of powerful carbanionic and mesoionic carbene donors, showcasing its versatility as a functional unit (Schulze & Schubert, 2014).

Antimicrobial Applications

Oxazolone-1,2,3-triazole hybrids have been synthesized and evaluated for their antimicrobial properties. These hybrids exhibit significant antimicrobial activity, with some compounds showing better or comparable activity to standard drugs. This suggests their potential as leads for developing new antimicrobial drugs (Lal et al., 2018). Additionally, triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have shown promise as antimicrobial agents, further confirmed through molecular docking studies (Bollu et al., 2017).

Synthetic Applications

The versatility of 1,2,3-triazoles extends to synthetic applications, facilitating the development of novel methodologies for the preparation of NH-1,2,3-triazoles through organocatalytic cascade reactions. This innovative approach opens new avenues for synthesizing triazole derivatives without the need for metal catalysts, which is crucial for applications in living cells or organisms where copper catalysts cannot be used (Ramachary et al., 2008).

Fungicidal Activity

New 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moieties have been synthesized and evaluated for their fungicidal activity against various phytopathogens. Some of these compounds exhibit broad-spectrum antifungal activities, highlighting their potential as fungicides. The study provides insights into the binding modes of these compounds with target enzymes, offering guidance for the discovery of new triazole-based fungicides (Bai et al., 2020).

Propriétés

IUPAC Name |

5-(oxan-4-yl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-11-4-2-6(1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZOXAFPBLXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

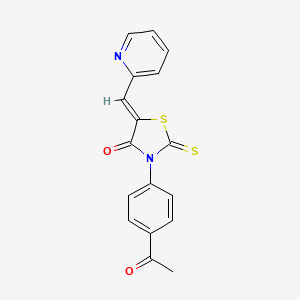

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)